2,4,6-Tris(3-bromophenyl)-1,3,5-triazine
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Overview
Description
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine (TBTz) is a synthetic triazine compound that has been widely used in scientific research. It is a non-steroidal phenyl-triazine derivative that has been found to have various applications in laboratory experiments, including as a catalyst in organic synthesis, a reagent in analytical chemistry, and a fluorescent dye in biological research. In
Scientific Research Applications
Detection and Sensing
2,4,6-Tris(3-bromophenyl)-1,3,5-triazine has been utilized in the synthesis of luminescent covalent-organic polymers (COPs). These COPs demonstrate high sensitivity and fast response times in detecting nitroaromatic explosives like picric acid (PA) and 2,4,6-trinitrotoluene (TNT) even at very low concentrations. The unique properties of these materials, such as high surface area and hydrothermal stability, make them promising for the detection of explosives and small organic molecules (Xiang & Cao, 2012).
Photophysical Applications
The compound is instrumental in the synthesis and study of photophysical properties of trimetallic acetylide complexes. These complexes, derived from 2,4,6-tris(4-bromophenyl)-1,3,5-triazine, exhibit intriguing electrochemical and photophysical behaviors. The study of these properties is crucial for the development of advanced materials in electronics and photonics (Hu et al., 2005).
Structural Engineering and Surface Studies
The compound is used in studying the assembly of hexagonal open frameworks. These structures are significant in crystal engineering, with potential applications in designing new materials with desired properties. The study explores the crystal structures and intermolecular interactions of various derivatives, highlighting the role of this compound in stabilizing these frameworks (Saha et al., 2005).
Surface Chemistry and Molecular Assembly
The molecule plays a crucial role in the formation and stabilization of two-dimensional networks on surfaces like Au(111). Understanding the molecular arrangement and intermolecular interactions in these monolayers opens up possibilities for fabricating organized molecular layers with specific functionalities (Okada et al., 2020).
The compound's ability to stabilize supramolecular assemblies through halogen···halogen interactions is notable, especially in the context of its applications in nanotechnology and material sciences (Gatti et al., 2014).
Mechanism of Action
In medicine, some triazines have shown anticancer, antimycobacterial, antibacterial, antimalarial, anti-inflammatory, anticonvulsant, and antimicrobial activities . The exact mechanism of action can vary depending on the specific compound and its targets.
In terms of pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of a compound can significantly affect its bioavailability and efficacy. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and individual patient factors .
The action of a compound can also be influenced by environmental factors. For example, factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and efficacy .
properties
IUPAC Name |
2,4,6-tris(3-bromophenyl)-1,3,5-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Br3N3/c22-16-7-1-4-13(10-16)19-25-20(14-5-2-8-17(23)11-14)27-21(26-19)15-6-3-9-18(24)12-15/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHHYACTSSPXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NC(=N2)C3=CC(=CC=C3)Br)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Br3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890148-78-4 |
Source
|
Record name | 2,4,6-Tris(3-bromophenyl)-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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